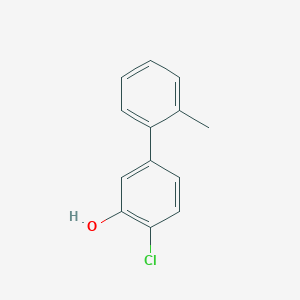

2-Chloro-5-(2-methylphenyl)phenol

Description

Properties

IUPAC Name |

2-chloro-5-(2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSBNHRDIREMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685824 | |

| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-07-1 | |

| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Coupling with Pre-Chlorinated Intermediates

An alternative route involves Ullmann coupling between 2-chlorophenol and 2-methylphenyl iodide. While copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C facilitate this reaction, yields remain modest (50–60%) due to competing homocoupling.

Direct C-H Arylation

Recent advances in C-H activation enable direct coupling of unprotected phenols with aryl halides. Using palladium acetate and silver carbonate in trifluoroethanol, the 2-methylphenyl group is introduced at position 5 without pre-functionalization. However, this method struggles with regioselectivity, producing a 3:1 mixture of para- and ortho-substituted products.

Friedel-Crafts Alkylation and Limitations

Alkylation with 2-Methylbenzyl Chloride

Friedel-Crafts alkylation of phenol with 2-methylbenzyl chloride and aluminum trichloride in dichloromethane installs the methylphenyl group. However, carbocation rearrangements lead to undesired isomers, reducing the yield to 40–45%.

Baeyer-Villiger Oxidation Followed by Hydrolysis

Adapting methods from, 2,5-dichloroacetophenone undergoes Baeyer-Villiger oxidation with peracetic acid to form an acetoxy intermediate. Hydrolysis with sodium hydroxide yields 2-chloro-5-hydroxyacetophenone, but further steps to introduce the methylphenyl group remain underdeveloped.

Comparative Analysis of Synthetic Routes

The sulfonate-directed route offers the highest efficiency, leveraging established protection-deprotection protocols. In contrast, Friedel-Crafts methods are hampered by side reactions, necessitating costly purification .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones in the presence of strong oxidizing agents.

Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(2-methylphenyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The chlorine atom and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, influencing its biological and chemical activity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 2-Chloro-5-(2-methylphenyl)phenol and its analogues:

*Calculated based on analogous structures.

Key Observations:

Steric and Electronic Effects: The 2-methylphenyl group in the target compound introduces steric bulk compared to simpler analogues like 2-Chloro-5-methylphenol . This may reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in biological systems. The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol significantly elevates electron-withdrawing effects, which could stabilize the phenol’s acidic proton (pKa ~8–10) and influence reactivity in nucleophilic substitutions.

Molecular Weight and Applications: Higher molecular weight compounds (e.g., 5-(2-Chlorobenzyl)-3-trifluoromethylphenol, 286.68 g/mol ) are often employed in agrochemicals or pharmaceuticals due to increased target specificity. Simpler derivatives like 2-Chloro-5-methylphenol may serve as intermediates in polymer or dye synthesis.

Q & A

Q. Example Workflow :

Collect data with synchrotron radiation (λ = 0.7–1.0 Å).

Refine with SHELXL using restraints for flexible methyl groups.

Validate with CCDC Mercury to ensure geometric plausibility.

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation; monitor via HPLC for decomposition peaks .

- Temperature : Stable at 4°C for >6 months; avoid freezing to prevent phase separation.

- Oxygen Sensitivity : Use inert atmosphere (N₂/Ar) to suppress oxidation of the phenolic group .

Q. Stability Data :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, light | 22% |

| 4°C, dark | <5% |

Advanced: How can mechanistic studies elucidate the environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis : Expose to UV (254 nm) in aqueous solution; track Cl⁻ release via ion chromatography .

- Biodegradation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., dechlorinated or hydroxylated products) .

- QSAR Modeling : Corporate logP and pKa to predict bioaccumulation potential in aquatic systems .

Q. Key Findings :

- Hydrolysis at pH >9 cleaves the C-Cl bond, forming 5-(2-methylphenyl)resorcinol.

- Microbial degradation produces 2-methylbenzoic acid as a terminal metabolite .

Advanced: What strategies mitigate interference from impurities during bioactivity assays of this compound?

Methodological Answer:

- Sample Preparation : Pre-purify via preparative TLC (silica, CH₂Cl₂/MeOH 9:1) to remove synthesis byproducts .

- Control Experiments : Include impurity-spiked controls to assess false positives in antimicrobial or cytotoxicity assays .

- Dose-Response Validation : Use Hill slope analysis to distinguish true bioactivity from artifactual effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.